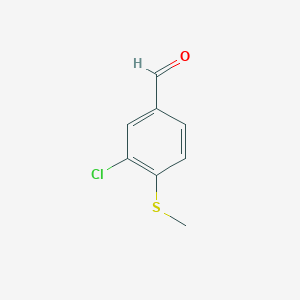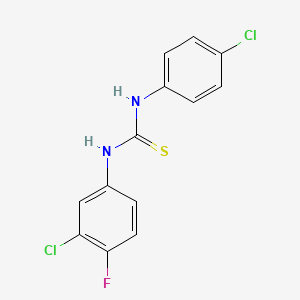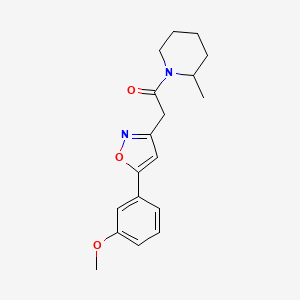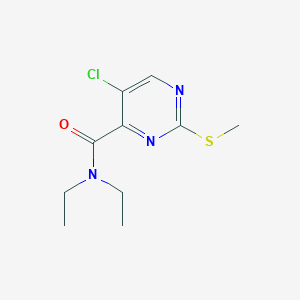
5-chloro-N,N-diéthyl-2-méthylsulfanylpyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N,N-diethyl-2-methylsulfanylpyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro group at the 5th position, diethyl groups attached to the nitrogen atoms, a methylsulfanyl group at the 2nd position, and a carboxamide group at the 4th position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.
Applications De Recherche Scientifique
5-chloro-N,N-diethyl-2-methylsulfanylpyrimidine-4-carboxamide has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to investigate its biological activity and potential as a drug candidate.
Agriculture: It is used in the development of agrochemicals such as herbicides and pesticides.
Materials Science: The compound is used in the synthesis of advanced materials with specific properties for various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N,N-diethyl-2-methylsulfanylpyrimidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which can be achieved through the cyclization of appropriate precursors.
Alkylation: The diethyl groups are introduced through alkylation reactions using diethylamine and suitable alkylating agents.
Methylsulfanylation: The methylsulfanyl group is introduced using methylthiolating agents such as methylthiol or dimethyl sulfide.
Carboxamidation: The carboxamide group is introduced through amidation reactions using appropriate amines and carboxylating agents.
Industrial Production Methods
In industrial settings, the production of 5-chloro-N,N-diethyl-2-methylsulfanylpyrimidine-4-carboxamide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-N,N-diethyl-2-methylsulfanylpyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to remove the chloro group or reduce the carboxamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation of the methylsulfanyl group.
Amines: Formed through reduction of the carboxamide group.
Substituted Derivatives: Formed through nucleophilic substitution of the chloro group.
Mécanisme D'action
The mechanism of action of 5-chloro-N,N-diethyl-2-methylsulfanylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. The exact mechanism depends on the specific application and target, but common pathways include:
Enzyme Inhibition: The compound can inhibit enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Receptor Modulation: The compound can bind to receptors and modulate their activity, affecting signal transduction pathways.
Comparaison Avec Des Composés Similaires
5-chloro-N,N-diethyl-2-methylsulfanylpyrimidine-4-carboxamide can be compared with other pyrimidine derivatives to highlight its uniqueness:
5-chloro-2-(methylsulfonyl)-N-(4-nitrophenyl)pyrimidine-4-carboxamide: This compound has a similar structure but with a methylsulfonyl group instead of a methylsulfanyl group, and a nitrophenyl group instead of diethyl groups.
5-chloro-N,N-diethyl-2-methylsulfanylpyrimidine-4-carboxamide: This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
By comparing these compounds, researchers can identify the unique features and potential advantages of 5-chloro-N,N-diethyl-2-methylsulfanylpyrimidine-4-carboxamide in various applications.
Propriétés
IUPAC Name |
5-chloro-N,N-diethyl-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3OS/c1-4-14(5-2)9(15)8-7(11)6-12-10(13-8)16-3/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXLWKKPYFGMHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=NC(=NC=C1Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2547865.png)
![5-({[(2,4-Dichloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2547866.png)
![N-(2-bromophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2547867.png)
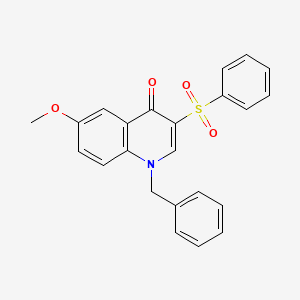
![4-ethyl-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2547873.png)
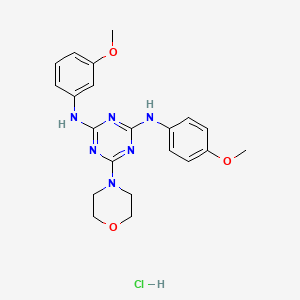
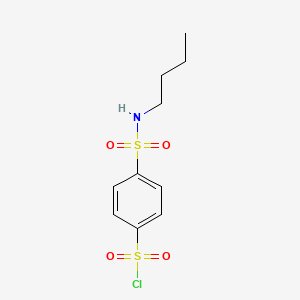
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2547878.png)
![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2547880.png)
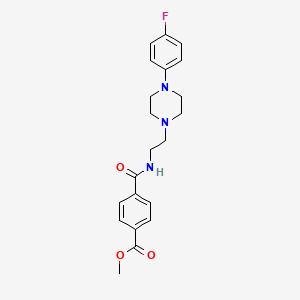
![1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2547883.png)
